molecular formula C15H23NO B12540565 2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline CAS No. 686778-76-7

2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline

Cat. No.: B12540565
CAS No.: 686778-76-7
M. Wt: 233.35 g/mol
InChI Key: KNTVHFUMKKUIJF-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with trimethyl and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the isopropoxy group.

    2,2,4-Trimethyl-7-hydroxy-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group instead of an isopropoxy group.

Uniqueness

2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

686778-76-7

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2,2,4-trimethyl-7-propan-2-yloxy-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C15H23NO/c1-10(2)17-12-6-7-13-11(3)9-15(4,5)16-14(13)8-12/h6-8,10-11,16H,9H2,1-5H3

InChI Key

KNTVHFUMKKUIJF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2)OC(C)C)(C)C

Origin of Product

United States

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